tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate
Description
Chemical Structure and Properties
The compound tert-butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate is a spirocyclic molecule featuring a fused benzopyran-pyrrolidine core. Key structural attributes include:
- A 7-fluoro substituent on the benzopyran ring.
- A 4-oxo group in the dihydrospiro system, contributing to its ketone functionality.
- A tert-butyl carbamate (BOC) protecting group on the pyrrolidine nitrogen.
Its molecular formula is C₁₇H₂₀FNO₄, with a molecular weight of 321.35 g/mol (estimated based on the non-fluorinated analogue, C₁₇H₂₁NO₄, MW 303.35 g/mol ).
Properties
Molecular Formula |
C17H20FNO4 |
|---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
tert-butyl 7-fluoro-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H20FNO4/c1-16(2,3)23-15(21)19-7-6-17(10-19)9-13(20)12-5-4-11(18)8-14(12)22-17/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI Key |
KTOOVUKUHSNNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a benzopyran derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the fluorine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups and structural features.
Medicine
In medicinal chemistry, tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Crystallography : SHELX software has been widely used for small-molecule crystallography . Structural studies of the target compound (if conducted) would benefit from SHELXL’s refinement capabilities to resolve fluorine’s impact on bond angles and packing.
- Synthetic Challenges : Fluorination may introduce regioselectivity issues, requiring careful optimization to avoid byproducts.
Biological Activity
tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate is a synthetic compound with a complex molecular structure that incorporates elements of spirocyclic chemistry. Its unique features, particularly the presence of a fluorine atom and a tert-butyl group, suggest significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 320.41 g/mol. The spirocyclic system enhances its lipophilicity, which may contribute to its biological activity by improving membrane permeability and receptor binding capabilities.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the fluorine atom is believed to enhance its interaction with bacterial membranes, leading to increased efficacy against various pathogens.
Anticancer Potential
Research has suggested that this compound may exhibit anticancer properties. Similar compounds in the spirocyclic class have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparative analysis was conducted with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate | Methyl group instead of fluorine | Antimicrobial properties |
| tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | Different piperidine substitution | Potential anticancer activity |
| tert-butyl 7-chloro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate | Chlorine instead of fluorine | Varying biological effects |
The unique presence of fluorine in this compound may enhance its lipophilicity and receptor binding capabilities compared to its analogs.
The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This may include binding to enzymes or receptors that play crucial roles in cellular signaling pathways.
Case Studies
Several case studies have been conducted to investigate the biological effects of this compound:
- Antimicrobial Study : In vitro tests revealed that the compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Study : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced swelling and levels of inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
